3-(2,6-Difluorophenyl)butanoic acid
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Overview
Description
3-(2,6-Difluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)butanoic acid typically involves the reaction of 2,6-difluorobenzene with butanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where 2,6-difluorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced species.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzoic acid
- 3,4-Difluorophenylacetic acid
- 2,6-Difluorophenylpropanoic acid
Uniqueness
3-(2,6-Difluorophenyl)butanoic acid is unique due to the specific positioning of the difluorophenyl group and the butanoic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6(5-9(13)14)10-7(11)3-2-4-8(10)12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
YXRPVXYABHYNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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